molecular formula C19H12BrN3O B2615576 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-31-1

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2615576
CAS No.: 882747-31-1
M. Wt: 378.229
InChI Key: XAHMRLIGEWVAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a pyridine ring, a bromine atom, and an amino group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation of salicylic aldehyde with malononitrile in the presence of a base, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in the presence of appropriate nucleophiles.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted chromenes, each with distinct chemical and biological properties.

Scientific Research Applications

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique combination of a pyridine ring and a bromine atom, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-amino-7-bromo-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O/c20-14-4-3-11-8-17-15(7-13(11)6-14)18(12-2-1-5-23-10-12)16(9-21)19(22)24-17/h1-8,10,18H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHMRLIGEWVAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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